molecular formula C18H10ClFN4O2 B2563285 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one CAS No. 1112339-32-8

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2563285
CAS No.: 1112339-32-8
M. Wt: 368.75
InChI Key: IYFGQXVGDKEPSK-UHFFFAOYSA-N
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Description

The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one is a heterocyclic molecule featuring a dihydropyridazinone core substituted with a 1,2,4-oxadiazole ring bearing a 3-chlorophenyl group and a 3-fluorophenyl moiety. This structure combines electron-withdrawing substituents (Cl, F) with aromatic and heterocyclic systems, which are often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and receptor modulation .

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFGQXVGDKEPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.

    Formation of the dihydropyridazinone ring: This involves the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.

    Coupling of the two rings: The final step involves coupling the 1,2,4-oxadiazole ring with the dihydropyridazinone ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridazinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or other structural modifications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives of the dihydropyridazinone ring.

    Reduction: Reduced or ring-opened derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives with different functional groups on the phenyl rings.

Scientific Research Applications

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.

    Biological Research: It is used in studies investigating the mechanisms of action of heterocyclic compounds and their interactions with biological targets.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and dihydropyridazinone rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydropyridazinone or Related Cores

2.1.1 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one
  • Core Structure: Shares the dihydropyridazinone-oxadiazole backbone but substitutes the 3-chlorophenyl and 3-fluorophenyl groups with a 4-ethoxyphenyl and phenyl group.
  • Key Differences: The ethoxy group (electron-donating) replaces the electron-withdrawing Cl and F substituents.
2.1.2 YPC-21813 (Z-Isomer)
  • Structure : (Z)-5-([3-{4-(4-pentylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione.
  • Comparison: Replaces the dihydropyridazinone core with an imidazo[1,2-b]pyridazine system. Incorporates a 3-fluorophenyl group and a pentylpiperazine substituent, enhancing solubility and kinase inhibitory activity (e.g., Pan-Pim kinase inhibition) . Activity: Demonstrated potent in vitro inhibition (IC₅₀ < 100 nM) in kinase assays .

Compounds with Similar Substituents

2.2.1 GW583340
  • Structure: N-(3-chloro-4-[{3-fluorophenyl}methoxy]phenyl)-6-(2-[{(2-[methylsulfonyl]ethyl)amino}methyl]-4-thiazolyl)-4-quinazolinamine dihydrochloride.
  • Comparison :
    • Shares the 3-fluorophenyl group but uses a quinazoline core.
    • Acts as a tyrosine kinase inhibitor (TKI), targeting receptors like EGFR.
    • Activity : Higher selectivity for EGFR mutants (e.g., L858R) compared to the parent compound .
2.2.2 3-(4-{[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic Acid
  • Structure : Combines the 3-chlorophenyl-oxadiazole motif with a cyclobutane-carboxylic acid group.
  • Carboxylic acid group enhances solubility but may limit blood-brain barrier penetration .

Pharmacological Analogues

2.3.1 Tyrphostin AG1478
  • Structure : N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride.
  • Comparison :
    • Features a 3-chlorophenyl group linked to a quinazoline core.
    • Activity : Potent EGFR inhibitor (IC₅₀ = 0.3 nM), highlighting the importance of chlorophenyl groups in kinase binding .
2.3.2 5-HT₂ Receptor Antagonist (CAS 83366-66-9)
  • Structure: 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one.
  • Comparison :
    • Uses a triazolone core with a 3-chlorophenyl-piperazine chain.
    • Activity : Demonstrates affinity for serotonin receptors (5-HT₂), emphasizing the role of chlorophenyl moieties in CNS-targeting ligands .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (IC₅₀ or Ki) Reference
Target Compound Dihydropyridazinone 3-ClPh-oxadiazole, 3-FPh ~385.8* N/A (structural analogue) N/A
YPC-21813 Imidazo[1,2-b]pyridazine 3-FPh, pentylpiperazine ~560.6 Pan-Pim Kinase: <100 nM
GW583340 Quinazoline 3-FPh, methylsulfonyl-ethyl-thiazole ~660.5 EGFR: <10 nM
Tyrphostin AG1478 Quinazoline 3-ClPh, dimethoxy ~335.8 EGFR: 0.3 nM
3-(4-{[3-(3-ClPh)-oxadiazolyl]methoxy}Ph) Cyclobutane-carboxylic acid 3-ClPh-oxadiazole, carboxylic acid ~428.9 N/A (structural analogue)

*Estimated based on molecular formula.

Key Research Findings

  • Chlorophenyl and Fluorophenyl Roles : Chlorine and fluorine substituents enhance binding to hydrophobic pockets in kinases (e.g., EGFR, Pim kinases) and improve metabolic stability .
  • Core Flexibility: Dihydropyridazinone and imidazo[1,2-b]pyridazine cores exhibit distinct conformational preferences, affecting target selectivity.
  • Solubility vs. Activity : Piperazine and sulfonyl groups (e.g., in YPC-21813 and GW583340) improve solubility but may reduce membrane permeability compared to the target compound’s simpler structure .

Biological Activity

The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClN3O3C_{19}H_{16}ClN_3O_3 with a molecular weight of approximately 369.8 g/mol. The structure features a dihydropyridazin core and an oxadiazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC19H16ClN3O3
Molecular Weight369.8 g/mol
IUPAC NameThis compound
InChI KeyYPFJBDRTBYDSSQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions to form the oxadiazole ring. Subsequent reactions can introduce the chlorophenyl and fluorophenyl groups.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. The presence of the chlorophenyl group enhances its effectiveness against various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 31.25 µg/mL for Gram-positive bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of colorectal cancer cells (HT29), with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.

The biological activity is largely attributed to the compound's ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes, leading to antimicrobial effects.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their division and proliferation.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal tested various derivatives against common pathogens and found that those containing the oxadiazole moiety exhibited superior activity compared to traditional antibiotics .
  • Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced viability in cancer cell lines through apoptosis induction and cell cycle disruption .

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